molecular formula C7H16ClNO2 B2535602 (3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride CAS No. 2408936-17-2

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride

Cat. No. B2535602
CAS RN: 2408936-17-2
M. Wt: 181.66
InChI Key: WAGGHDBFEYNTBO-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” were not found, similar compounds have been synthesized through enzymatic and chemoenzymatic cascade reactions . These reactions often involve carboligation steps, transamination, and other processes .


Molecular Structure Analysis

The molecular structure of “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” would likely include a piperidine ring, which is a saturated six-member ring with one nitrogen atom .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .

Drug Designing

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Biologically Active Piperidines

The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These can be used for further modification and for obtaining various analogs of the final product .

Biological Activity

Piperidines exhibit a wide range of biological activities . They are involved in multicomponent reactions and exhibit pharmacological activity . The biological evaluation of potential drugs containing piperidine moiety is an active area of research .

Chemical Synthesis

Piperidine derivatives are used in various chemical synthesis processes . They are used in the synthesis of other complex organic compounds .

Material Science

Piperidine derivatives are also used in material science . They are used in the development of new materials with unique properties .

Future Directions

The future directions for research on “(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride” could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

(3S,4R)-6,6-dimethylpiperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)3-5(9)6(10)4-8-7;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGGHDBFEYNTBO-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(CN1)O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H](CN1)O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-6,6-Dimethylpiperidine-3,4-diol;hydrochloride

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